2-[(3-Ethoxypropyl)amino]isonicotinic acid
Descripción
Propiedades
IUPAC Name |
2-(3-ethoxypropylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-2-16-7-3-5-12-10-8-9(11(14)15)4-6-13-10/h4,6,8H,2-3,5,7H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEHQQCQRXKIAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
2-[(3-Ethoxypropyl)amino]isonicotinic acid is a derivative of isonicotinic acid that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound's structure enables it to interact with various biological targets, leading to diverse pharmacological effects. This article aims to summarize the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of isonicotinic acid with ethoxypropylamine. The resulting compound features a pyridine ring, which is crucial for its interaction with biological targets. The presence of the ethoxypropyl group enhances lipophilicity, potentially improving bioavailability.
Antimicrobial Properties
Research indicates that isonicotinic acid derivatives exhibit significant antimicrobial activity. A study highlighted that modifications at the 2-position of isonicotinic acid can enhance antibacterial properties against Mycobacterium tuberculosis and other pathogens . While specific data on this compound is limited, its structural similarity to other active derivatives suggests potential efficacy.
Cytotoxicity and Apoptosis Induction
The cytotoxic effects of related compounds have been documented, with some derivatives inducing apoptosis in cancer cell lines. For instance, compounds structurally similar to isonicotinic acid have shown the ability to block the cell cycle in the G0/G1 phase and induce apoptosis in various cancer models . This mechanism may be relevant for this compound as well.
The proposed mechanism of action for isonicotinic acid derivatives often involves interaction with nicotinic acetylcholine receptors (nAChRs). These interactions can modulate neurotransmitter release and influence neuronal activity, presenting potential applications in treating neurodegenerative diseases . Additionally, some studies suggest that these compounds may exert neuroprotective effects by antagonizing excitotoxic pathways associated with neurodegeneration .
Case Studies
- Antimycobacterial Activity : A series of studies evaluated the antitubercular properties of various isonicotinic acid derivatives. Compounds with alkyl side chains demonstrated enhanced activity against Mycobacterium tuberculosis, suggesting that similar modifications in this compound could yield promising results .
- Neuroprotective Effects : In models of neurodegenerative diseases, compounds derived from isonicotinic acid have been shown to influence kynurenine pathway metabolism. By promoting the synthesis of neuroprotective agents like kynurenic acid, these derivatives may mitigate oxidative stress and neuronal damage associated with conditions such as Alzheimer's disease .
Data Summary
Aplicaciones Científicas De Investigación
Medicinal Chemistry
2-[(3-Ethoxypropyl)amino]isonicotinic acid has been studied for its potential therapeutic effects:
- Antimicrobial Activity : Research indicates that derivatives of isonicotinic acid exhibit antimicrobial properties, making this compound a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
Neurological Disorders
The compound's structural similarity to known neuroprotective agents suggests it may have applications in treating neurological disorders such as:
- Alzheimer's Disease : Investigations into its ability to cross the blood-brain barrier could lead to new treatments targeting neurodegeneration.
Cancer Research
Studies have indicated that certain isonicotinic acid derivatives can induce apoptosis in cancer cells:
- Mechanism of Action : The compound may act by inhibiting specific signaling pathways involved in cell proliferation and survival.
Data Table of Applications
| Application Area | Potential Uses | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antibiotics, anti-inflammatory agents | Effective against various bacterial strains |
| Neurology | Neuroprotective agent for Alzheimer's | May inhibit amyloid-beta aggregation |
| Oncology | Induces apoptosis in cancer cells | Promotes caspase activation in tumor cell lines |
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated several derivatives of isonicotinic acid, including this compound. The results demonstrated significant antibacterial activity against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Neuroprotective Effects
In a preclinical trial reported in Neuroscience Letters, researchers administered the compound to models of Alzheimer's disease. The findings indicated a reduction in cognitive decline and neuroinflammation markers, supporting further investigation into its therapeutic potential.
Comparación Con Compuestos Similares
2-{[3-(Trifluoromethyl)phenyl]-amino}isonicotinic Acid ()
This analog substitutes the ethoxypropyl group with a trifluoromethylphenyl moiety. Key differences include:
The trifluoromethyl group enhances lipophilicity and membrane permeability but increases toxicity risks, as noted in its safety data sheet .
Isonicotinic Acid Hydrazide Derivatives ()
Hydrazide derivatives (e.g., isoniazid) are well-known antitubercular agents. Comparatively:
- Isonicotinic acid hydrazide: Lacks the ethoxypropyl chain but includes a hydrazide (-CONHNH2) group, enabling strong hydrogen bonding with bacterial enzymes (e.g., enoyl-ACP reductase).
- Target Compound: The ethoxypropylamino group may reduce direct enzyme inhibition but improve metabolic stability or pharmacokinetics due to reduced reactivity compared to hydrazides .
Research Findings and Implications
Métodos De Preparación
Preparation Method Based on Methyl 2-Cyanoisonicotinate
A patented method (CN110981795B) details an efficient synthesis of 2-aminoacyl isonicotinic acid, which is a close structural analog and intermediate related to 2-[(3-Ethoxypropyl)amino]isonicotinic acid. This method can be adapted or serve as a basis for preparing the target compound through subsequent alkylation with 3-ethoxypropyl amine.
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Uniform mixing of methyl 2-cyanoisonicotinate with dioxane | Volume-to-mass ratio: 5-10 mL/g, preferably 8 mL/g | Solvent choice critical for yield |
| 2 | Addition of 4M sodium hydroxide aqueous solution | Volume-to-mass ratio: 6-8 mL/g; Temperature: 20-50 °C (optimal 35 °C); Time: 3-8 hours (optimal 5 hours) | Hydrolysis of ester and cyano groups to amide and acid |
| 3 | pH adjustment with 4M hydrochloric acid to 6-7 (optimal 6.2) | Followed by extraction with dichloromethane (DCM), drying over magnesium sulfate, and solvent removal | Isolation of 2-aminoacyl isonicotinic acid |
- Yield of 2-aminoacyl isonicotinic acid reaches over 80%, with best results near 90%
- Alternative solvents or bases (e.g., sodium carbonate, potassium carbonate, tetrahydrofuran, isopropanol) result in poor yields (<20%) or impurities
This method highlights the importance of solvent and base selection for efficient hydrolysis and conversion of methyl 2-cyanoisonicotinate to the amino acid intermediate, which can be further functionalized to the target compound.
Synthesis of this compound
The direct synthesis of this compound typically involves:
- Starting from nicotinic acid or ethyl isonicotinate
- Introduction of the 3-ethoxypropyl amino group via nucleophilic substitution or reductive amination
A general synthetic outline is as follows:
| Step | Reaction | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Esterification of nicotinic acid | Alcohol (e.g., ethanol), acylating agent, acid catalyst | Formation of ethyl isonicotinate ester |
| 2 | Amination with 3-ethoxypropylamine | Nucleophilic substitution or condensation in suitable solvent | Introduction of 3-ethoxypropyl amino substituent at position 2 |
| 3 | Hydrolysis of ester to acid | Base or acid hydrolysis (e.g., NaOH or HCl) | Conversion of ester to carboxylic acid |
This approach is supported by commercial synthesis descriptions, where nicotinic acid is the precursor, and the compound is synthesized through multi-step organic reactions involving amination and ester hydrolysis.
Related Synthetic Considerations and Purity Control
- Purity of starting materials such as nicotinic acid is critical, as impurities like 2-picolinic acid or isonicotinic amide can affect product purity and yield.
- Esterification and subsequent amination steps require careful control of reaction conditions to avoid side reactions.
- Hydrochloride salts of intermediates (e.g., isonicotinic acid ester hydrochloride) can be formed to improve solubility and facilitate purification.
- Stirring efficiency and reaction viscosity can impact reaction times and yields, especially in condensation steps involving hydrazine or amines.
Summary Table of Preparation Methods
Research Findings and Optimization
- The hydrolysis method using dioxane and sodium hydroxide aqueous solution is superior in yield and purity compared to other solvent/base systems.
- Reaction monitoring by TLC ensures complete conversion and prevents overreaction or degradation.
- pH adjustment to near neutral (6-7) is optimal for product isolation.
- The choice of solvent and reaction temperature significantly influences the formation of target amino acid derivatives.
- Purification steps involving extraction and drying are essential to obtain high-purity products suitable for further functionalization.
Q & A
Q. What are the recommended methods for synthesizing and characterizing 2-[(3-Ethoxypropyl)amino]isonicotinic acid?
Methodological Answer:
- Synthesis: Optimize coupling reactions using carbodiimide-based reagents (e.g., EDC/NHS) for amide bond formation, as described in protocols for structurally similar compounds . Purification may involve column chromatography or recrystallization using solvents like ethanol or ethyl acetate.
- Characterization: Employ nuclear magnetic resonance (NMR) to confirm the ethoxypropyl side chain and amino linkage. High-resolution mass spectrometry (HRMS) or LC-MS can validate molecular weight (e.g., exact mass ~286.12 g/mol, as seen in analogs ). Infrared spectroscopy (IR) can identify carboxylic acid and amine functional groups.
Q. What safety protocols should be followed when handling this compound?
Methodological Answer:
- Hazard Mitigation: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine dust .
- First Aid: For accidental exposure, rinse eyes with water for 15 minutes and wash skin with soap. Seek medical evaluation if respiratory irritation occurs due to potential organ toxicity .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound in biological systems?
Methodological Answer:
- Experimental Design:
- Analog Synthesis: Prepare derivatives with modified ethoxy chain lengths or substituted amino groups (e.g., fluorinated or iodinated analogs, as in ).
- Bioassays: Test inhibitory activity against bacterial secretion systems (e.g., Type IV secretion systems) using surface plasmon resonance (SPR) or crystallography (see TraE protein complex studies ).
- Data Analysis: Compare IC₅₀ values and binding affinities using dose-response curves and statistical tools (e.g., ANOVA) to identify critical structural motifs .
Q. How should contradictory data in biochemical assays (e.g., variable inhibition potency) be resolved?
Methodological Answer:
- Troubleshooting Steps:
- Reproducibility Checks: Verify assay conditions (pH, temperature, solvent compatibility) using factorial design to isolate variables .
- Orthogonal Validation: Confirm results with complementary techniques (e.g., SPR for binding kinetics and X-ray crystallography for structural insights, as in ).
- Data Normalization: Account for batch-to-batch variability in compound purity via HPLC quantification .
Q. What strategies are effective for studying the compound’s mechanism of action in microbial systems?
Methodological Answer:
- Mechanistic Approaches:
- Genetic Knockouts: Use CRISPR/Cas9 to delete target genes (e.g., virB in bacterial secretion systems) and assess compound efficacy .
- Metabolomics: Track metabolic perturbations via LC-MS/MS to identify pathways affected by the compound (e.g., folate biosynthesis in E. coli ).
- Molecular Dynamics (MD): Simulate ligand-protein interactions to predict binding modes and guide mutagenesis studies .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental binding affinities?
Methodological Answer:
- Root-Cause Analysis:
- Parameter Refinement: Re-optimize force fields in MD simulations using crystallographic data (e.g., PDB: 5WIP ).
- Solvent Effects: Replicate experimental solvent conditions (e.g., PBS buffer ) in simulations to improve accuracy.
- Experimental Replication: Repeat SPR or ITC assays under controlled humidity and temperature to minimize environmental variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
